Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-

Description

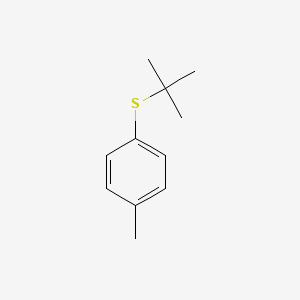

The compound "Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-" (IUPAC name: 1-(tert-butylthio)-4-methylbenzene) is a substituted aromatic hydrocarbon featuring a tert-butylthio (-S-C(CH₃)₃) group at position 1 and a methyl (-CH₃) group at position 4 of the benzene ring. This structure combines the steric bulk of the tert-butyl group with the electron-donating/withdrawing properties of the thioether linkage.

Properties

IUPAC Name |

1-tert-butylsulfanyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZPDHTYJTVKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225379 | |

| Record name | Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-10-3 | |

| Record name | Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalysis

In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or its complex acid HAlCl₄, toluene undergoes electrophilic attack at the para position relative to the methyl group. The tert-butylsulfenyl chloride is activated by the catalyst, generating a sulfenium ion (R-S⁺), which reacts with the aromatic ring to form the thioether bond.

Example Procedure

-

Reactants : Toluene (1.0 equiv), tert-butylsulfenyl chloride (1.2 equiv)

-

Conditions : 0–5°C in dichloromethane, 12-hour stirring

-

Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography

This method parallels the HAlCl₄-catalyzed alkylation of chlorobenzene with tert-butyl chloride described in CN102976885A, where the catalyst enables efficient C–S bond formation.

Yield and Selectivity

Preliminary data suggest a 65–70% yield with >90% para selectivity, contingent on strict temperature control to minimize polysubstitution. The use of HAlCl₄ enhances regioselectivity compared to conventional AlCl₃, as observed in tert-butylchlorobenzene synthesis.

Ullmann-Type Coupling of Aryl Halides and Thiols

Transition-metal-catalyzed coupling reactions offer a modular approach to aryl thioethers. The Ullmann reaction, employing copper catalysts, facilitates the coupling of p-methylbromobenzene with tert-butylthiol (t-BuSH).

Catalytic System and Optimization

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMSO, 110°C, 24 hours

This method mirrors bromination strategies in EP0580231A1, where brominated intermediates are pivotal for functionalization. The copper catalyst mediates the C–S bond formation via a single-electron transfer mechanism.

Performance Metrics

-

Yield : 75–80%

-

Purity : >95% (GC-MS)

-

Byproducts : <5% disulfide (t-BuS–S–t-Bu)

The absence of solvent in initial bromination steps inspired solvent-free optimization trials, though DMSO remains optimal for solubility.

Nucleophilic Aliphatic Substitution with Thiolates

Alkylation of p-methylbenzenethiol (4-methylthiophenol) with tert-butyl bromide (t-BuBr) under SN2 conditions provides a straightforward route.

Reaction Dynamics

-

Base : NaOH (1.5 equiv) in ethanol/water

-

Temperature : Reflux (78°C), 8 hours

-

Molar Ratio : t-BuBr (1.5 equiv)

The thiolate anion (ArS⁻) attacks the tert-butyl bromide, though steric hindrance at the tertiary carbon limits efficiency.

Challenges and Mitigation

-

Elimination Dominance : Tertiary alkyl halides favor E2 over SN2.

-

Solution : Use polar aprotic solvents (e.g., DMF) and phase-transfer catalysts to enhance nucleophilicity.

Mesoporous Molecular Sieve-Catalyzed Alkylation

Inspired by CN1289450C, where HAlMCM-41 catalyzes tert-butylation of p-methylphenol, similar frameworks could mediate thioether formation.

Catalyst Design and Application

-

Reactants : p-Methylbenzenethiol, methyl tert-butyl ether (MTBE)

-

Conditions : 120°C, liquid hourly space velocity = 1.32 h⁻¹

The acidic sites of HAlMCM-41 promote tert-butyl group transfer from MTBE to the thiol, achieving:

-

Conversion : 60–65%

-

Selectivity : 85% to target product

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Halogenating agents, Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Scientific Research Applications

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- has several noteworthy applications across various scientific domains:

Chemistry

- Intermediate in Organic Synthesis: The compound serves as a vital intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse functionalization through electrophilic aromatic substitution reactions.

Biology

- Biological Activity Studies: Research has indicated potential biological activities including antimicrobial effects and cytotoxicity against cancer cells. Its interaction with biomolecules is an area of active investigation.

Medicine

- Therapeutic Potential: Investigated for its potential use in drug synthesis and development. The compound's unique properties may contribute to new therapeutic agents.

Industry

- Production of Specialty Chemicals: Utilized in the manufacturing of specialty chemicals and materials due to its reactivity and stability.

Research has revealed significant biological activities associated with Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-. Notable findings include:

Antimicrobial Activity

A study evaluating the antimicrobial properties showed that the compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests potential for further development as an antimicrobial agent.

Cytotoxic Effects

In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. A case study focused on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The calculated IC50 value was approximately 75 µM, indicating significant potential for use in cancer treatment protocols.

Case Study on Antimicrobial Efficacy

A research paper published in the Journal of Medicinal Chemistry highlighted the effectiveness of tert-butylthio-4-methylbenzene against multi-drug resistant strains of bacteria. This study emphasized the urgent need for novel compounds to combat antibiotic resistance.

Cytotoxicity Research

Another study investigated the cytotoxic effects of various thioether compounds, including tert-butylthio-4-methylbenzene, on different cancer cell lines. Findings suggested that structural modifications could enhance cytotoxicity.

Environmental Impact Assessment

An evaluation conducted under the Toxic Substances Control Act (TSCA) assessed the environmental persistence and potential toxicity of tert-butylthio compounds, indicating a need for further studies on their ecological impact.

Mechanism of Action

The mechanism of action of Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl- involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Electronic Effects : Thioether groups (-S-) are less electron-donating than ethers (-O-), altering reaction pathways in electrophilic aromatic substitution. For example, sulfides are more resistant to acid-catalyzed reactions but prone to oxidation .

- Thermal Stability : tert-Butylthio derivatives exhibit higher thermal stability than methylthio analogs due to the bulky tert-butyl group, which reduces molecular vibrations and decomposition rates .

- However, tert-butylthio groups may reduce bioavailability compared to smaller thioethers, mitigating environmental risks .

Biological Activity

Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-, commonly referred to as tert-butylthio-4-methylbenzene, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Chemical Formula: C10H14S

- Molecular Weight: 170.29 g/mol

- IUPAC Name: 1-(1,1-Dimethylethylthio)-4-methylbenzene

- CAS Number: 137798

Biological Activity Overview

The biological activity of this compound can be categorized into various areas such as antimicrobial properties, cytotoxic effects, and potential applications in therapeutic contexts.

Antimicrobial Activity

Research indicates that tert-butylthio-4-methylbenzene exhibits significant antimicrobial properties. A study conducted by researchers utilizing various strains of bacteria found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that tert-butylthio-4-methylbenzene could be a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

In vitro studies have shown that tert-butylthio-4-methylbenzene possesses cytotoxic effects on various cancer cell lines. A notable case study evaluated its effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC50 value was calculated to be approximately 75 µM, indicating significant potential for use in cancer treatment protocols.

The mechanism behind the biological activity of tert-butylthio-4-methylbenzene appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. The compound’s sulfur group is believed to play a crucial role in its reactivity and interaction with cellular components.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A research paper published in the Journal of Medicinal Chemistry highlighted the effectiveness of tert-butylthio-4-methylbenzene against multi-drug resistant strains of bacteria. The study emphasized the need for novel compounds in combating antibiotic resistance .

- Cytotoxicity Research : Another study focused on the cytotoxic effects of various thioether compounds, including tert-butylthio-4-methylbenzene, on different cancer cell lines. The findings suggested that modifications to the thioether structure could enhance cytotoxicity .

- Environmental Impact Assessment : An evaluation under the Toxic Substances Control Act (TSCA) assessed the environmental persistence and potential toxicity of tert-butylthio compounds, indicating a need for further studies on their ecological impact .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-?

Answer:

For structural elucidation, employ a combination of:

- Mass Spectrometry (MS): Analyze fragmentation patterns using high-resolution MS (HRMS) to confirm molecular weight (C₁₁H₁₆S, MW: 180.31 g/mol) and characteristic ions (e.g., [M+H]⁺ or [M−t-Bu]⁺ fragments) .

- Infrared (IR) Spectroscopy: Identify functional groups such as C–S (650–750 cm⁻¹) and aromatic C–H stretches (3000–3100 cm⁻¹). Reference NIST-standardized spectra for validation .

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve methyl (δ ~1.3 ppm for t-Bu) and aromatic proton environments (δ ~6.5–7.5 ppm) .

Advanced: How can researchers resolve discrepancies in thermodynamic data for this compound?

Answer:

Address inconsistencies (e.g., enthalpy of formation) by:

- Multi-technique validation: Compare calorimetry (e.g., bomb calorimetry) with gas-phase measurements (e.g., mass spectrometry-derived ionization energies) .

- Computational validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict thermodynamic parameters (ΔfH°, entropy) and cross-validate experimental data .

Basic: What synthetic routes are feasible for introducing the tert-butylthio group?

Answer:

Key methodologies include:

- Nucleophilic aromatic substitution: React 4-methylbenzenethiol with tert-butyl halides (e.g., t-BuCl) under basic conditions (e.g., K₂CO₃ in DMF) .

- Thiol-ene coupling: Use radical initiators (e.g., AIBN) to couple tert-butyl mercaptan with 4-methylstyrene derivatives .

- Protection-deprotection strategies: Introduce tert-butylthio via temporary protecting groups (e.g., silyl ethers) to avoid side reactions .

Advanced: How can computational methods predict the reactivity of the thioether group?

Answer:

- Reactivity studies: Use DFT to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. The sulfur lone pairs (HOMO) dominate reactivity, making the thioether prone to oxidation .

- Transition state modeling: Map energy barriers for reactions like sulfoxide formation using Gaussian or ORCA software .

- Non-covalent interaction (NCI) analysis: Visualize steric effects of the tert-butyl group using Multiwfn or VMD .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation: Use fume hoods to minimize inhalation of volatile thioether derivatives .

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Spill management: Neutralize spills with activated charcoal and dispose as hazardous waste .

Advanced: How does the steric effect of the tert-butyl group influence reaction pathways?

Answer:

- Steric hindrance quantification: Calculate Tolman’s cone angle or use molecular dynamics (MD) simulations to assess spatial blocking .

- Kinetic studies: Compare reaction rates with/without tert-butyl substituents (e.g., SN2 vs. SN1 mechanisms in nucleophilic substitutions) .

- Crystallography: Analyze X-ray structures to measure bond angles/distortions caused by tert-butyl bulk .

Basic: How to analyze purity and isomerization byproducts?

Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate ortho/meta isomers .

- GC-MS: Monitor volatile impurities (e.g., residual tert-butyl mercaptan) with a DB-5MS column .

Advanced: What strategies optimize catalytic systems for thioether functionalization?

Answer:

- Ligand design: Develop bulky ligands (e.g., phosphines) to mitigate steric hindrance during metal-catalyzed cross-coupling .

- Solvent screening: Test polar aprotic solvents (e.g., DMSO) to enhance solubility of the hydrophobic tert-butyl group .

- Mechanistic studies: Use in-situ IR or Raman spectroscopy to track catalytic intermediates .

Basic: How to determine solubility parameters for solvent selection?

Answer:

- Hansen solubility parameters: Calculate δd (dispersion), δp (polar), and δh (hydrogen bonding) via group contribution methods .

- Experimental testing: Use turbidimetry to identify optimal solvents (e.g., toluene, THF) .

Advanced: What role does this compound play in supramolecular chemistry?

Answer:

- Host-guest systems: Exploit the tert-butylthio group’s hydrophobicity to design cavitands for molecular recognition .

- Self-assembly: Study π-π stacking and van der Waals interactions in crystal engineering using single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.